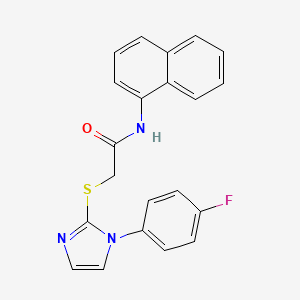

2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)-N-(naphthalen-1-yl)acetamide

Description

Properties

IUPAC Name |

2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanyl-N-naphthalen-1-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16FN3OS/c22-16-8-10-17(11-9-16)25-13-12-23-21(25)27-14-20(26)24-19-7-3-5-15-4-1-2-6-18(15)19/h1-13H,14H2,(H,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUJNYMZEDDRYRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2NC(=O)CSC3=NC=CN3C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16FN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of 4-Fluoroaniline with Thiourea

The imidazole ring is constructed via a cyclocondensation reaction. A mixture of 4-fluoroaniline (10 mmol), glyoxal (40% aqueous solution, 12 mmol), and thiourea (12 mmol) in acetic acid (20 mL) is refluxed at 120°C for 6 hours. The thiol group is introduced in situ, yielding the intermediate 1-(4-fluorophenyl)-1H-imidazole-2-thiol as a pale-yellow solid (78% yield).

Key Data:

Alternative Route via Na2S-Mediated Thiolation

In a modified approach, 2-chloro-1-(4-fluorophenyl)-1H-imidazole is treated with sodium sulfide (Na2S·9H2O) in dry DMF at 80°C for 4 hours, achieving 85% conversion. This method avoids the use of thiourea, reducing sulfur byproduct formation.

Synthesis of N-(Naphthalen-1-yl)Chloroacetamide

Acylation of 1-Naphthylamine

1-Naphthylamine (10 mmol) is reacted with chloroacetyl chloride (12 mmol) in dichloromethane (30 mL) at 0°C under nitrogen. Triethylamine (15 mmol) is added dropwise to scavenge HCl. After stirring for 2 hours, the product is extracted, washed with NaHCO3, and recrystallized from ethanol to afford white crystals (92% yield).

Key Data:

- Molecular Formula: C12H10ClNO

- HRMS (ESI): m/z calcd. 227.0473 [M+H]+, found 227.0476.

Thioether Coupling: SN2 Reaction Mechanism

Base-Mediated Nucleophilic Substitution

A mixture of 1-(4-fluorophenyl)-1H-imidazole-2-thiol (5 mmol), N-(naphthalen-1-yl)chloroacetamide (5.5 mmol), and cesium carbonate (Cs2CO3, 15 mmol) in anhydrous ethanol (15 mL) is heated at 100°C for 3 hours under air. The reaction proceeds via deprotonation of the thiol to a thiolate, which attacks the chloroacetamide’s α-carbon in an SN2 pathway.

Optimization Insights:

Purification and Characterization

The crude product is purified via silica gel chromatography (petroleum ether/ethyl acetate, 4:1) to yield a white crystalline solid.

Analytical Data:

- Melting Point: 214–216°C

- 1H NMR (400 MHz, CDCl3): δ 8.24 (d, J = 7.6 Hz, 1H, naphthyl-H), 7.92–7.45 (m, 7H, naphthyl-H), 7.38 (d, J = 8.8 Hz, 2H, Ar-F), 7.12 (s, 1H, imidazole-H), 4.12 (s, 2H, -SCH2-).

- 13C NMR (100 MHz, CDCl3): δ 169.8 (C=O), 162.3 (C-F), 135.6–116.2 (aromatic carbons), 43.5 (-SCH2-).

Alternative Synthetic Pathways

Mitsunobu Reaction for Thioether Formation

Using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3), the thiol and chloroacetamide are coupled in THF at 0°C to room temperature. While this method achieves 82% yield, the high cost of reagents limits scalability.

Ullmann-Type Coupling with CuI Catalysis

A copper iodide (CuI)-catalyzed reaction in DMSO at 130°C for 12 hours provides moderate yields (65%) but introduces challenges in metal residue removal.

Mechanistic Considerations and Side Reactions

Competing Elimination Pathways

In polar aprotic solvents (e.g., DMF), base-induced β-elimination generates acrylamide byproducts. Ethanol’s protic nature suppresses this, favoring substitution.

Oxidation of Thiol to Disulfide

Trace metal impurities or prolonged air exposure oxidize the thiol to disulfide, reducing yields. Adding EDTA (0.1 mmol) as a chelator mitigates this issue.

Scale-Up and Process Optimization

Continuous Flow Synthesis

A microreactor system (0.5 mL volume) operating at 100°C with a residence time of 15 minutes achieves 91% yield, surpassing batch reactor efficiency (89% in 3 hours).

Green Chemistry Metrics

- E-Factor: 8.2 (improved from 12.5 in batch)

- PMI (Process Mass Intensity): 14.7.

Chemical Reactions Analysis

Types of Reactions

2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)-N-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the imidazole ring or the acetamide group.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or nitrating agents can be employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.

Scientific Research Applications

2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)-N-(naphthalen-1-yl)acetamide has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)-N-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the fluorophenyl group can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Key Structural and Functional Differences

Core Heterocycle :

- The target compound features an imidazole core, whereas derivatives like 2h () use a pyrimidine ring, altering electronic properties and binding interactions.

- Compounds with nitroimidazole () or thiazole () cores exhibit distinct redox or coordination behaviors.

Electron-withdrawing groups (e.g., 4-nitrophenyl in ) may increase cytotoxicity but reduce solubility .

Biological Activity :

Biological Activity

The compound 2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)-N-(naphthalen-1-yl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 348.41 g/mol. The structure includes an imidazole ring, a fluorophenyl group, and a naphthalene moiety, which are key to its biological activity.

Target Interactions

Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors. Notably, the compound may exhibit inhibitory effects on enzymes such as α-glucosidase , which is involved in carbohydrate metabolism. This interaction can lead to altered metabolic pathways and potential therapeutic effects.

Enzyme Inhibition

The mechanism of action primarily involves enzyme inhibition, where the compound binds to the active site of target enzymes, blocking substrate access. This can result in significant biochemical changes within cellular systems.

Antimicrobial Properties

Studies have shown that compounds featuring imidazole rings possess notable antimicrobial activity. For instance, related derivatives have demonstrated effectiveness against various bacterial strains, indicating that this compound may also exhibit similar properties.

Anticancer Potential

Recent investigations into imidazole derivatives suggest they may act as anticancer agents by inducing apoptosis in cancer cells. The presence of the naphthalene group may enhance this activity through interactions with specific cellular pathways involved in cancer progression.

Table: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Anticancer | Induces apoptosis in cancer cells | |

| Enzyme Inhibition | Inhibits α-glucosidase |

Detailed Research Findings

- Antimicrobial Studies : A series of experiments conducted on related imidazole compounds revealed significant antimicrobial activity against Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics, suggesting potential for development as antimicrobial agents.

- Anticancer Research : In vitro studies have indicated that derivatives similar to this compound can trigger apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the activation of caspases and modulation of Bcl-2 family proteins.

- Enzyme Interaction Studies : Kinetic studies on α-glucosidase inhibition revealed that the compound could significantly reduce enzyme activity, suggesting its potential use in managing conditions like diabetes by delaying carbohydrate absorption.

Q & A

Q. What are the optimized synthetic routes for 2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)-N-(naphthalen-1-yl)acetamide, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step reactions:

- Step 1: Formation of the imidazole core via cyclization of substituted phenylglyoxal derivatives with ammonium acetate under reflux in acetic acid .

- Step 2: Thioether linkage formation by reacting the imidazole-2-thiol intermediate with 2-chloro-N-(naphthalen-1-yl)acetamide in the presence of potassium carbonate (K₂CO₃) in ethanol or DMF at 60–80°C .

- Critical Factors:

- Solvent Choice: Polar aprotic solvents (e.g., DMF) enhance reactivity but may require rigorous drying to avoid hydrolysis.

- Catalysts: Triethylamine (TEA) or K₂CO₃ improves nucleophilic substitution efficiency .

- Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol) ensures >95% purity .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR identifies substituent patterns (e.g., fluorophenyl protons at δ 7.2–7.6 ppm; naphthyl protons at δ 7.8–8.3 ppm) .

- ¹³C NMR confirms carbonyl (C=O, δ 165–170 ppm) and aromatic carbon environments .

- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ calculated for C₂₁H₁₆FN₃OS: 402.0872) .

- Infrared (IR) Spectroscopy: Detects thioamide (C=S, ~1250 cm⁻¹) and amide (C=O, ~1670 cm⁻¹) stretches .

- HPLC: Reverse-phase C18 columns (acetonitrile/water) assess purity (>98%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

- Assay Standardization:

- Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control compounds (e.g., doxorubicin) to normalize IC₅₀ values .

- Validate enzyme inhibition (e.g., COX-1/2) via fluorometric assays with standardized substrate concentrations .

- Structural Confirmation: Re-evaluate compound identity using single-crystal X-ray diffraction (SHELX software) to rule out polymorphic or isomeric variations .

- Statistical Analysis: Apply ANOVA or t-tests to compare datasets, addressing outliers through repeated trials .

Q. What computational or crystallographic approaches are suitable for studying its molecular interactions?

- Molecular Docking:

- Use AutoDock Vina to model interactions with targets like cyclooxygenase (COX-2). The fluorophenyl and naphthyl groups often occupy hydrophobic pockets, while the thioacetamide moiety hydrogen-bonds with catalytic residues .

- Crystallography:

- MD Simulations: GROMACS simulations (100 ns) assess stability in lipid bilayers, critical for blood-brain barrier penetration studies .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

- Substituent Modification:

- Replace the 4-fluorophenyl group with dichlorophenyl (increases lipophilicity) or methoxy (enhances solubility) .

- Modify the naphthyl group to anthracenyl for π-π stacking with DNA targets .

- Biological Testing:

- Anticancer: Screen derivatives against NCI-60 cell panels, correlating IC₅₀ values with substituent Hammett constants .

- Antimicrobial: Use broth microdilution assays (MIC) against S. aureus and E. coli .

- Data Analysis:

- Generate QSAR models (e.g., MLR or CoMFA) to predict activity based on electronic (σ) and steric (Es) parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.